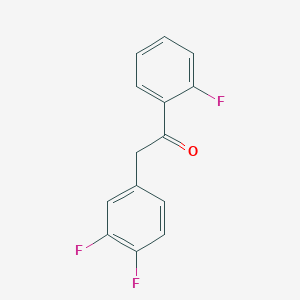

2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-11-4-2-1-3-10(11)14(18)8-9-5-6-12(16)13(17)7-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETHIDIBVZFSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone

CAS Number: 1519952-50-1

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, outlines a proposed synthetic pathway, details robust analytical characterization methodologies, and explores its potential applications within medicinal chemistry, all grounded in established scientific principles.

Introduction: The Significance of Fluorinated Ketones in Drug Discovery

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—have made it a cornerstone in modern medicinal chemistry.[1][2][3][4] The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] Diaryl ethanones, featuring a two-carbon bridge between two aromatic rings, represent a versatile scaffold for constructing complex molecular architectures. When combined with fluorine substitution, these compounds become valuable intermediates for synthesizing novel therapeutic agents.[5]

This compound, with its distinct trifluoro-substitution pattern on the phenyl rings, embodies a key building block for accessing novel chemical space in drug discovery programs. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this compound in their work.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1519952-50-1 | |

| Molecular Formula | C₁₄H₉F₃O | |

| Molecular Weight | 250.22 g/mol | |

| Physical Form | White to Yellow Solid | |

| Storage Temperature | 2-8 °C | |

| Purity (Typical) | ≥95% | |

| InChI Key | GETHIDIBVZFSHH-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis Pathway: A Proposed Friedel-Crafts Acylation Approach

The proposed synthesis involves the reaction of 2-fluorobenzoyl chloride with 1,2-difluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram 1: Proposed Synthesis of this compound via Friedel-Crafts Acylation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.0 eq.) to the stirred suspension. Following this, add 1,2-difluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the electron-rich difluorobenzene ring.

-

Inert Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants.

-

Controlled Addition at Low Temperature: The dropwise addition of reactants at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Aqueous Work-up with Acid: The acidic work-up is necessary to hydrolyze the aluminum-ketone complex formed during the reaction, liberating the desired product.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and isomeric byproducts that may have formed.

Analytical Characterization Workflow

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Diagram 2: Analytical Workflow for Characterization

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of protons in the molecule. Expected signals would include multiplets in the aromatic region for the phenyl protons and a singlet for the methylene protons.

-

¹³C NMR: Will show the number of unique carbon atoms. The carbonyl carbon will have a characteristic downfield shift.

-

¹⁹F NMR: Crucial for confirming the presence and positions of the fluorine atoms. The spectrum will show distinct signals for the fluorine atoms on each of the phenyl rings, with characteristic coupling patterns. While specific spectral data for this compound is not publicly available, data for analogous fluorinated acetophenones can be used as a reference.[6][7]

-

-

Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

-

Expected Outcome: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (250.22 g/mol ), confirming its elemental composition. Fragmentation patterns can provide further structural information. Data for similar compounds like 1-(2,4-difluorophenyl)ethanone is available in public databases.[8][9]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the synthesized compound.

-

Typical Conditions: A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a good starting point.[10][11][12] Detection can be achieved using a UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm).

-

Table 2: Summary of Analytical Techniques and Expected Outcomes

| Technique | Purpose | Expected Key Information |

| ¹H NMR | Structural Elucidation | Aromatic proton signals (multiplets), Methylene protons (singlet) |

| ¹³C NMR | Structural Elucidation | Carbonyl carbon signal, Aromatic carbon signals |

| ¹⁹F NMR | Structural Confirmation | Distinct signals for each fluorine environment |

| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak at m/z ≈ 250.22 |

| HPLC/GC | Purity Assessment | A single major peak indicating high purity |

Potential Applications in Drug Development

Diaryl ethanone scaffolds are present in a variety of biologically active molecules. The introduction of fluorine atoms, as seen in this compound, can significantly enhance the pharmacological properties of these molecules.

Key Areas of Interest:

-

Enzyme Inhibition: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the ketone, potentially making it a more effective inhibitor of certain enzymes. The difluorophenyl and fluorophenyl moieties can also engage in specific interactions with the active sites of target proteins.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[10] This can lead to an increased half-life and improved bioavailability of drug candidates derived from this intermediate.

-

Modulation of Physicochemical Properties: The fluorine atoms can modulate the lipophilicity (logP) of the molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic behavior.[1]

While specific biological activity for this compound has not been reported, its structural motifs are found in compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. This makes it a highly valuable starting material for the synthesis of novel drug candidates.

Conclusion

This compound is a strategically designed fluorinated intermediate with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, a robust analytical workflow for its characterization, and an exploration of its potential applications. By leveraging the unique properties of fluorine, researchers can utilize this versatile building block to synthesize novel and improved therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone.

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.).

- EPO Patent. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)

- PubChem. (n.d.). 2,4-Difluoroacetophenone.

- PMC - NIH. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- ChemicalBook. (n.d.). 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum.

- NIST WebBook. (n.d.). Ethanone, 1-(2,4-difluorophenyl)-.

- ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry | Request PDF.

- ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry.

- Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-.

- PubMed. (2007). The role of fluorine in medicinal chemistry.

- PMC. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.

- Benchchem. (n.d.). 2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone | 1517619-41-8.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem - NIH. (n.d.). CID 142839702 | C24H21F3O3.

- Benchchem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.

- Agilent. (n.d.).

- PubChem. (n.d.). 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone.

- SCION Instruments. (n.d.).

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR [m.chemicalbook.com]

- 8. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethanone, 1-(2,4-difluorophenyl)- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. agilent.com [agilent.com]

- 12. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is a trifluorinated diarylethanone derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O | |

| Molecular Weight | 250.22 g/mol | |

| CAS Number | 1519952-50-1 | |

| Appearance | White to yellow solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8 °C |

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic routes for diaryl ketones. The two most prominent methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation

This classical method involves the electrophilic acylation of an aromatic ring. For the synthesis of the target molecule, 1,2-difluorobenzene can be acylated with 2-fluorobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Reaction Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,2-difluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.[2][3] Due to the electron-withdrawing nature of the fluorine atoms, 1,2-difluorobenzene is deactivated towards electrophilic substitution, which may necessitate harsher reaction conditions.

Figure 1: Friedel-Crafts Acylation Workflow.

Experimental Protocol (Adapted from similar procedures):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in dry DCM to the stirred suspension. After the addition is complete, add 1,2-difluorobenzene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction offers a versatile alternative for forming the carbon-carbon bond between the two aryl rings.[4] This approach would involve the coupling of a suitable arylboronic acid with an aryl halide.

Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the diaryl ketone and regenerate the Pd(0) catalyst.

Figure 2: Suzuki-Miyaura Cross-Coupling Workflow.

Experimental Protocol (Conceptual):

-

Reactant Preparation: Synthesize 2-bromo-1-(2-fluorophenyl)ethanone as a precursor.

-

Reaction Setup: In a reaction vessel, combine 2-bromo-1-(2-fluorophenyl)ethanone (1.0 equivalent), (3,4-difluorophenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction Execution: Degas the mixture and heat it under a nitrogen atmosphere at reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography as described for the Friedel-Crafts method.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 6.8-8.0 ppm) due to the various proton-fluorine and proton-proton couplings. The methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet or a multiplet depending on the coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 190-200 ppm), the methylene carbon, and the aromatic carbons. The carbon signals will exhibit splitting due to C-F coupling, providing valuable structural information.

-

¹⁹F NMR: The fluorine NMR spectrum will show distinct signals for each of the three fluorine atoms, with coupling between them and with the protons, which is crucial for confirming the substitution pattern.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 250, corresponding to the molecular weight of the compound, is expected.

-

Fragmentation Pattern: Characteristic fragmentation would involve the cleavage of the C-C bond between the carbonyl group and the methylene group, leading to acylium ions. The presence of fluorine atoms will influence the fragmentation, and the isotopic pattern can help confirm the elemental composition of the fragments.[4]

Expected Fragmentation:

-

Loss of the 3,4-difluorophenylmethyl radical to give the 2-fluorobenzoyl cation.

-

Loss of the 2-fluorobenzoyl radical to give the 3,4-difluorophenylmethyl cation.

-

Further fragmentation of these primary ions.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the purity and confirm the identity of the compound, especially for monitoring reaction progress.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of paramount importance in modern drug discovery.[5][6][7] The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improved Pharmacokinetic Properties: Fluorine substitution can modulate lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. Diaryl ketones are known intermediates in the synthesis of a wide range of pharmaceuticals. The presence of three fluorine atoms in this molecule makes it a valuable scaffold for the development of novel therapeutic agents, potentially in areas such as:

-

Enzyme Inhibition: The ketone functionality can act as a handle for designing inhibitors of various enzymes. Fluorinated ketones, in particular, have been investigated as inhibitors of proteases.[8]

-

Receptor Modulation: The diaryl structure can mimic endogenous ligands and modulate the activity of various receptors.

-

Anticancer and Antimicrobial Agents: Many fluorinated compounds exhibit potent anticancer and antimicrobial activities.[6]

Conclusion

This compound is a fluorinated diaryl ketone with significant potential as a building block in medicinal chemistry. Its synthesis can be achieved through established methods like Friedel-Crafts acylation and Suzuki-Miyaura coupling. A thorough analytical characterization using NMR, mass spectrometry, and chromatography is crucial to ensure its identity and purity. The unique properties conferred by the fluorine atoms make this compound an attractive scaffold for the design and development of new therapeutic agents with improved pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

- National University of Singapore. (2025, February 21).

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid.

- PubMed Central. (n.d.).

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- Chemistry LibreTexts. (2023, January 22).

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Unsymmetrical Diaryl Ketones from Arenes. Retrieved from [Link]

- PubMed Central. (2021, May 29).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. (2017, August 10).

- ResearchGate. (n.d.).

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ketones as directing groups in photocatalytic sp3 C–H fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a fluorinated diarylethanone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of multiple fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold for developing novel therapeutic agents.[1][2][3] This guide details a robust synthetic pathway, outlines comprehensive characterization methodologies, and discusses the potential applications of this compound in modern drug development.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific sites, thereby increasing the half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its interactions with biological targets. Diaryl ketones, in particular, are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with demonstrated biological activities. The subject of this guide, this compound, combines these features, making it a promising building block for the synthesis of novel pharmaceuticals.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic yet powerful method for forming carbon-carbon bonds on aromatic rings is well-suited for the preparation of aryl ketones. The proposed synthetic route involves two main stages: the preparation of the acylating agent, 3,4-difluorophenylacetyl chloride, and its subsequent reaction with 2-fluorobenzene in the presence of a Lewis acid catalyst.

Preparation of the Precursor: 3,4-Difluorophenylacetyl Chloride

The necessary acylating agent, 3,4-difluorophenylacetyl chloride, is prepared from commercially available 3,4-difluorophenylacetic acid. The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, with several reliable reagents available for this purpose. Thionyl chloride (SOCl₂) is a common and effective choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5][6][7]

Experimental Protocol: Synthesis of 3,4-Difluorophenylacetyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorophenylacetic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[8]

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3,4-difluorophenylacetyl chloride is often used in the next step without further purification.

Friedel-Crafts Acylation: Synthesis of the Final Product

The core of the synthesis is the Friedel-Crafts acylation of 2-fluorobenzene with the prepared 3,4-difluorophenylacetyl chloride. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation, as it effectively activates the acyl chloride to form a highly electrophilic acylium ion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, and is placed under an inert atmosphere. Anhydrous aluminum chloride (AlCl₃) is suspended in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of the Acylium Ion: A solution of 3,4-difluorophenylacetyl chloride in the same anhydrous solvent is added dropwise to the stirred suspension of AlCl₃ at a low temperature (typically 0 °C) to control the exothermic reaction.

-

Electrophilic Aromatic Substitution: 2-Fluorobenzene is then added dropwise to the reaction mixture. The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Quenching and Work-up: The reaction is carefully quenched by pouring it onto crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Figure 1: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1519952-50-1 | |

| Molecular Formula | C₁₄H₉F₃O | |

| Molecular Weight | 250.22 g/mol | |

| Physical Form | White to Yellow Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methylene protons (CH₂) adjacent to the carbonyl group would appear as a singlet further downfield, likely in the δ 4.0-4.5 ppm region. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon at a low field (δ > 190 ppm). The aromatic carbons will appear in the δ 110-165 ppm region, with those directly bonded to fluorine exhibiting splitting due to C-F coupling. The methylene carbon will resonate at a higher field.

-

¹⁹F NMR: The fluorine NMR spectrum will provide distinct signals for the fluorine atoms on each of the phenyl rings, confirming their positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 250.22. Characteristic fragmentation patterns would likely involve cleavage at the C-C bond alpha to the carbonyl group, leading to the formation of acylium ions corresponding to the fluorinated phenyl moieties.

Potential Applications in Drug Discovery

Fluorinated diarylethanone scaffolds are valuable in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of fluorine can enhance metabolic stability and bioavailability.[9] For instance, related fluorinated ketones have been utilized as precursors for the synthesis of inhibitors of viral enzymes and compounds with anticancer and antibacterial properties. The title compound serves as a versatile building block for creating diverse chemical libraries for high-throughput screening in the quest for new drug candidates.

Figure 2: Potential synthetic derivatizations and therapeutic applications.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[3] The compound is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a strategically important building block in the field of medicinal chemistry. Its synthesis, achievable through established methods like the Friedel-Crafts acylation, provides access to a scaffold with desirable physicochemical properties conferred by its fluorine substituents. This technical guide has outlined a plausible and detailed synthetic route, methods for its comprehensive characterization, and highlighted its potential in the development of novel therapeutic agents. Further research into the derivatization of this compound is warranted to fully explore its potential in drug discovery.

References

-

PubChem. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770. [Link]

-

SpectraBase. 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

PubChem. CID 142839702 | C24H21F3O3. [Link]

-

The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

NIST WebBook. 3',4'-Difluoroacetophenone. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

EPO Patent Information. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. [Link]

-

Chemistry LibreTexts. Making Acyl Chlorides (Acid Chlorides). [Link]

-

YouTube. Acids to Acyl Chlorides, Part 1. [Link]

- Google Patents. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.

-

sioc-journal.cn. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

PMC - NIH. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

organic-chemistry.org. Acid to Acid Chloride - Common Conditions. [Link]

-

The Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

PubChem. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. [Link]

Sources

- 1. 3',4'-Difluoroacetophenone [webbook.nist.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 [chemicalbook.com]

2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone

Introduction

This compound is a trifluorinated diaryl ethanone presenting a structure of significant interest to researchers in medicinal chemistry and materials science. The incorporation of multiple fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of viable synthetic pathways for this target compound, offering insights into the strategic considerations and practical methodologies required for its successful preparation.

The core challenge in synthesizing this molecule lies in the precise construction of the carbon-carbon bond between the carbonyl group and the α-carbon, connecting the two distinct fluorinated phenyl rings. This document explores three primary retrosynthetic approaches: Friedel-Crafts acylation, nucleophilic addition via a Grignard reagent, and modern palladium-catalyzed cross-coupling.

Retrosynthetic Analysis and Strategic Overview

The logical disconnection for this compound is the Cα-C(O) bond. This leads to three principal synthetic strategies, each with distinct advantages and challenges.

Caption: High-level overview of the three primary synthetic strategies.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones by reacting an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][2]

Mechanism and Rationale: This pathway involves the electrophilic aromatic substitution of 1,2-difluorobenzene with 2-(3,4-difluorophenyl)acetyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,2-difluorobenzene ring.[1]

Workflow:

Caption: Workflow for the Friedel-Crafts Acylation pathway.

Experimental Protocol (Illustrative)

-

Preparation of 2-(3,4-Difluorophenyl)acetyl chloride:

-

To a solution of 2-(3,4-difluorophenyl)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

-

-

Friedel-Crafts Acylation:

-

Suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.[3][4]

-

Add 1,2-difluorobenzene (1.1 eq) to the suspension.

-

Slowly add a solution of the previously prepared 2-(3,4-difluorophenyl)acetyl chloride (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Pathway 2: Grignard Reagent Nucleophilic Attack

The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[5][6] This pathway offers high convergence but requires stringent anhydrous conditions.

Mechanism and Rationale: This approach utilizes a 3,4-difluorobenzylmagnesium halide as a nucleophile to attack an electrophilic 2-fluorophenyl carbonyl derivative. A highly effective strategy to synthesize ketones and avoid over-addition (which would lead to a tertiary alcohol) is to use a nitrile as the electrophile. The Grignard reagent adds to the nitrile to form an intermediate imine salt, which is subsequently hydrolyzed to the desired ketone.[7]

Workflow:

Caption: Workflow for the Grignard Reagent pathway.

Detailed Experimental Protocol

-

Preparation of 3,4-Difluorobenzylmagnesium Bromide:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 3,4-difluorobenzyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.[5]

-

Maintain a gentle reflux with a water bath if necessary to sustain the reaction. After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.

-

-

Reaction and Hydrolysis:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

In a separate flask, dissolve 2-fluorobenzonitrile (0.9 eq) in anhydrous THF.

-

Add the nitrile solution dropwise to the Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Quench the reaction by slowly adding it to a stirred solution of 1 M aqueous HCl cooled in an ice bath.

-

Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

-

Pathway 3: Palladium-Catalyzed α-Arylation

Modern cross-coupling chemistry provides a powerful alternative for forming C-C bonds. The palladium-catalyzed α-arylation of ketones involves coupling an enolate with an aryl halide, offering excellent functional group tolerance.[8][9]

Mechanism and Rationale: This pathway would involve the coupling of the enolate of 1-(2-fluorophenyl)ethanone with 1-bromo-3,4-difluorobenzene. A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the desired product.

Protocol Outline

-

Reactant Preparation: The starting ketone, 1-(2-fluorophenyl)ethanone, is commercially available or can be synthesized via Friedel-Crafts acylation of fluorobenzene with acetyl chloride.[10]

-

Cross-Coupling Reaction:

-

In a glovebox or under an inert atmosphere, combine 1-(2-fluorophenyl)ethanone (1.2 eq), 1-bromo-3,4-difluorobenzene (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable biaryl phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Add anhydrous toluene or dioxane as the solvent.

-

Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

-

Comparison of Synthetic Pathways

| Feature | Pathway 1: Friedel-Crafts | Pathway 2: Grignard Reagent | Pathway 3: α-Arylation |

| Reagents | Inexpensive (AlCl₃, acyl chloride) | Relatively inexpensive, requires Mg | Expensive (Pd catalyst, phosphine ligand) |

| Conditions | Harsh (strong Lewis acid) | Strict anhydrous conditions required | Mild to moderate heating, inert atmosphere |

| Selectivity | Potential for regioselectivity issues | Generally high selectivity with nitrile | High selectivity, catalyst-controlled |

| Scope | Limited by substituent effects | Broad, but sensitive to acidic protons | Excellent functional group tolerance |

| Key Challenge | Controlling regioselectivity | Maintaining absolute anhydrous conditions | Catalyst cost and optimization |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White to yellow solid.

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic aromatic multiplets for the substituted phenyl rings and a singlet for the α-methylene protons (-CH₂-).

-

¹³C NMR: Will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with characteristic C-F coupling.

-

¹⁹F NMR: Will show three distinct signals corresponding to the three fluorine atoms, with specific coupling patterns.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (250.22 g/mol ) should be observed.

-

Purity: Assessed by HPLC or GC-MS, with a target purity of >95% for research applications.

Safety and Handling

-

Friedel-Crafts Reagents: Aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Grignard Reagents: Grignard reagents are highly reactive towards water and protic solvents. Diethyl ether and THF are extremely flammable. All procedures must be conducted under a dry, inert atmosphere.[7]

-

Palladium Catalysts: Palladium compounds and phosphine ligands can be toxic and should be handled with care.

-

Fluorinated Compounds: Fluorinated organic compounds should be handled with caution, as their metabolic pathways and toxicities can be unpredictable.

References

- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

-

National Center for Biotechnology Information. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Ge, S., Chaładaj, W., & Hartwig, J. F. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(11), 4149–4152. [Link]

- Langhammer, I., & Erker, T. (2005). SYNTHESIS OF 2,4-DIARYLIMIDAZOLES THROUGH SUZUKI CROSS-COUPLING REACTIONS OF IMIDAZOLE HALIDES WITH ARYLBORONIC ACIDS. Semantic Scholar.

- Google Patents. (n.d.). Process for the preparation of 2,4-difluoroacetophenone.

- Google Patents. (n.d.). A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Ramachandran Research Group - Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing high-purity 2,4'-difluorobenzophenone.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]

-

PubMed. (n.d.). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. Retrieved from [Link]

- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

-

ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

- SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.

-

Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]

- ResearchGate. (2025, July 23). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners.

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).

-

PubChem. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof.

- ResearchGate. (2025, November 3). Friedel-Crafts Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aroonchande.com [aroonchande.com]

- 7. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes [pubmed.ncbi.nlm.nih.gov]

- 10. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis and Supply of a Key Fluorinated Intermediate: A Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability. The trifluorinated diaryl ethanone, 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS No. 1519952-50-1), represents a key building block in the synthesis of complex pharmaceutical agents. Its structural motifs are found in various pharmacologically active compounds, making it a valuable intermediate for drug discovery and development programs. This technical guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, offering a comprehensive resource for researchers and drug development professionals.

Commercial Availability: A Global Sourcing Landscape

Procuring high-quality starting materials is a critical first step in any drug development campaign. This compound is available from a range of global suppliers, primarily catering to the research and bulk chemical markets. The following table provides a comparative overview of representative commercial suppliers.

| Supplier | Location | Purity | Available Quantities | Price (USD/gram) |

| Sigma-Aldrich (Merck) | Global | ≥95% | Inquire | Inquire |

| AstaTech, Inc. | USA | ≥95% | Inquire | Inquire |

| Chemsigma | China | Inquire | Inquire | Inquire |

| A.J Chemicals | India | Inquire | Inquire | Inquire |

| BLDpharm | China | ≥98% (for similar compounds) | 5g, 25g (for similar compounds) | ~$4-11 (for similar compounds) |

| TCI Chemical | Global | >98.0% (GC) (for similar compounds) | 1g, 5g (for similar compounds) | ~$30-90 (for similar compounds) |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The prices for similar compounds are provided for estimation purposes.

Synthesis of this compound: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of diaryl ketones such as this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Reaction Mechanism: The Role of the Acylium Ion

The synthesis proceeds through the formation of a highly reactive acylium ion intermediate. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of 2-fluoroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich 1,2-difluorobenzene ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Formation of the Acyl Chloride: In a separate flask, prepare 2-fluorophenylacetyl chloride by reacting 2-fluorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation: Cool the AlCl₃/DCM suspension to 0°C in an ice bath. Slowly add a solution of 2-fluorophenylacetyl chloride (1.0 eq) in anhydrous DCM from the dropping funnel. After the addition is complete, add 1,2-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition of 1,2-difluorobenzene, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quality Control and Analytical Methods: Ensuring Purity and Identity

Rigorous quality control is paramount for pharmaceutical intermediates to ensure the safety and efficacy of the final drug product. The purity and identity of this compound can be ascertained using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful tool for determining the purity of the compound and for identifying any process-related impurities. A typical reverse-phase HPLC method can be employed.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 30°C |

Potential Impurities: Impurities can arise from starting materials, by-products of the reaction, or degradation.[1] Potential impurities in the synthesis of diaryl ketones include unreacted starting materials, regioisomers from the Friedel-Crafts reaction, and products of over-acylation.

Spectroscopic Characterization: Confirming the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the molecule. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, providing distinct signals for each fluorine atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further aid in structural elucidation.

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

Diaryl ketone moieties are present in a number of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. For instance, similar fluorinated ketone structures are precursors to antifungal agents like Voriconazole, where the ketone is a handle for further chemical transformations to build the final complex molecule.[2][3] The difluorophenyl group can enhance the compound's interaction with target enzymes and improve its pharmacokinetic profile. Furthermore, this intermediate can be utilized in the synthesis of inhibitors for targets such as platelet aggregation, as seen in the development of drugs like Prasugrel.[4]

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. Understanding its commercial landscape, synthetic pathways, and the necessary quality control measures is essential for its effective utilization in drug discovery and development. This guide provides a foundational understanding for researchers and scientists to confidently source, synthesize, and analyze this key fluorinated building block, ultimately accelerating the development of new and improved medicines.

References

-

LookChem. 2-Chloro-1-(3,4-difluorophenyl)ethanone. [Link]

- Google Patents.

-

Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

-

Impurities in Pharmaceuticals- A Review. [Link]

-

A review on hplc method development and validation. [Link]

-

SpectraBase. 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]

- 3. ::1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | CAS NO: 86404-63-9 | SVAK Lifesciences:: [svaklifesciences.com]

- 4. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Safe Handling of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone

This whitepaper provides a comprehensive safety overview for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone (CAS No. 1519952-50-1), a fluorinated aromatic ketone utilized in research and development settings.[1][2] Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data sheets to offer a framework for risk assessment and safe laboratory practices grounded in the principles of causality and self-validation.

Compound Profile and Hazard Identification

This compound is a white to yellow solid organic compound. Its molecular structure, featuring three fluorine atoms on two phenyl rings, is significant. The presence of fluorine can alter the molecule's reactivity, metabolic stability, and toxicological profile compared to non-fluorinated analogs. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classification derived from available safety data sheets (SDS) provides a critical starting point for risk evaluation.[1]

1.1 GHS Classification and Core Hazards

The compound is classified under GHS with the following hazard statements, indicating it poses moderate acute risks upon exposure.[1]

| Hazard Class | GHS Code | Description | Primary Risk Pathway |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion |

| Skin Irritation | H315 | Causes skin irritation | Dermal Contact |

| Eye Irritation | H319 / H320 | Causes serious eye irritation | Ocular Contact |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation |

The signal word associated with this compound is "Warning," and the primary pictogram is the Exclamation Mark (GHS07), which denotes irritation, skin sensitization, acute toxicity (harmful), and respiratory tract irritation.[1][3]

Causality Insight: The irritant properties (H315, H319, H335) are common for aromatic ketones, which can interact with proteins and lipids in epithelial tissues. The "harmful if swallowed" (H302) classification, while lacking detailed mechanistic data, necessitates stringent controls to prevent accidental ingestion.[1]

Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a dynamic risk assessment, not a static checklist. The following workflow should be adopted before any experimental work commences.

Review the GHS classifications (Table 1). Acknowledge that while no specific data on carcinogenicity, mutagenicity, or reproductive toxicity is currently available, the absence of data does not signify absence of hazard.[1][4] Treat the compound with prudence, assuming it may have uncharacterized chronic effects.

Identify all potential exposure routes for the planned experimental tasks:

-

Weighing/Transfer: Inhalation of fine dust/powder, dermal contact with spills.

-

Dissolution/Reaction: Inhalation of vapors (if heated), dermal contact from splashes.

-

Work-up/Purification: Dermal and inhalation exposure to the compound in solution or on chromatography media.

-

Waste Disposal: Dermal contact with contaminated materials.

Implement safety measures in order of effectiveness.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Engineering Controls (Primary Barrier): All handling of the solid compound and its solutions must occur within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks (H335).[1][4]

-

Administrative Controls (Procedural Safety): Develop and adhere to Standard Operating Procedures (SOPs) for all tasks. Clearly demarcate areas where the compound is used. Ensure all personnel are trained on the specific hazards outlined in the SDS.[5][6]

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls. It is the last line of defense.

Log the completion of the risk assessment. Ensure fume hood certification is current. Document the specific PPE selected. This creates a self-validating paper trail.

Experimental Protocols: Safe Handling Procedures

3.1 Personal Protective Equipment (PPE) Protocol

-

Eye Protection: Wear chemical safety goggles providing a complete seal around the eyes, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash risk.[4]

-

Hand Protection: Wear nitrile gloves. Given the lack of specific chemical resistance data, a double-gloving strategy is recommended for handling concentrated solutions. Change gloves immediately if contamination is suspected. Do not reuse disposable gloves.[5]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency spill response, a respirator with an appropriate particulate/organic vapor cartridge would be necessary.

3.2 Safe Handling and Weighing Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Place a weigh boat or paper on the analytical balance inside a ventilated enclosure or chemical fume hood.

-

Aliquotting: Use a dedicated spatula to carefully transfer the solid compound. Avoid creating dust. If any powder becomes airborne, cease work and allow the ventilation to clear it.

-

Closure: Tightly close the main container immediately after removing the desired amount.[1]

-

Cleanup: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol), placing the waste in a designated hazardous waste container.

-

Doffing: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water after handling is complete.[1][4]

Emergency and Disposal Procedures

4.1 Exposure Response

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water. Contact a poison control center or physician immediately.[1][4] |

4.2 Spill and Disposal Management

-

Spill Response: For small spills, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[1] Sweep up the material without creating dust, place it into a sealed, labeled container, and dispose of it as hazardous chemical waste.[4]

-

Waste Disposal: All waste materials contaminated with this compound must be disposed of according to local, regional, and national hazardous waste regulations. Do not discharge into drains or the environment.[1][7]

Storage and Physicochemical Properties

Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

5.1 Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated place, with a recommended temperature range of 2-8°C.

-

Container: Keep the container tightly closed and upright.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

5.2 Key Physicochemical Data

| Property | Value | Relevance to Safety |

| Molecular Formula | C₁₄H₉F₃O | Identifies the compound's composition. |

| Molecular Weight | 250.22 g/mol | |

| Physical Form | White to Yellow Solid | |

| Stability | Stable under recommended storage conditions | [1] |

| Reactivity | No data on hazardous reactions under normal conditions. Incompatible with strong oxidizing agents. | [1] |

Conclusion

While this compound presents moderate acute hazards, a systematic approach grounded in the hierarchy of controls enables its safe use in a research environment. The core principles are containment through engineering controls, procedural discipline via SOPs, and diligent use of PPE. Researchers must remain vigilant, acknowledging the limitations in available toxicological data and treating the compound with the necessary respect to ensure a safe and productive scientific endeavor.

References

-

Safety Data Sheet for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Angene Chemical. [Link]

-

PubChem Compound Summary for CID 142839702. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet for 4'-Fluoroacetophenone. Fisher Scientific. [Link]

-

General Safety Data Sheet Guidance. 3M. [Link]

-

General Safety Data Sheet Guidance on Handling and Storage. 3M. [Link]

-

General Safety Data Sheet on Flammable Liquids. 3M. [Link]

-

PubChem Compound Summary for 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. [Link]

-

General Safety Data Sheet on Exposure Controls. 3M. [Link]

-

General Safety Data Sheet on Spill Response. 3M. [Link]

-

PubChem Compound Summary for 2,4-Difluoroacetophenone. National Center for Biotechnology Information. [Link]

-

GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

-

GHS Classification Summary. PubChem. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | 1519952-50-1 [amp.chemicalbook.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.fr [fishersci.fr]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Analogs and Derivatives of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone: A Keystone for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development, focusing on the synthesis, potential biological significance, and structure-activity relationships (SAR) of analogs and derivatives of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone. We will delve into the rationale behind experimental designs, providing not just protocols but a deep understanding of the underlying chemical principles that make this molecular scaffold a promising starting point for novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Diarylketones

The diarylketone motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The subject of this guide, this compound, is a trifluorinated diarylketone, a class of compounds with significant potential in drug discovery. The specific placement of fluorine atoms on both phenyl rings suggests a deliberate design to modulate electronic properties and metabolic fate, making its analogs and derivatives a rich area for exploration.

While specific biological data for the parent compound is not extensively published, its structural alerts and the known activities of related fluorinated diarylketones suggest potential applications as antimicrobial or anticancer agents.[4] The presence of fluorine can enhance binding affinity to enzymes or receptors, and the ketone group can participate in key interactions within a biological target.[4][5][6] This guide will provide a theoretical and practical framework for the synthesis and evaluation of novel analogs to unlock the full therapeutic potential of this chemical class.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its analogs can be approached through several established methods for diarylketone formation. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Method 1: Friedel-Crafts Acylation

The most traditional and direct route to diarylketones is the Friedel-Crafts acylation.[7] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Hypothetical Protocol for the Synthesis of this compound:

-

Reactant Preparation: To a solution of 1,2-difluorobenzene (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Acylation: Slowly add a solution of 2-(3,4-difluorophenyl)acetyl chloride (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

-

Acidic Work-up: The acidic work-up protonates the intermediate complex and helps to separate the product from the aluminum salts.

Method 2: Modern Transition-Metal-Free Radical-Based Synthesis

Recent advancements have led to more sustainable methods for diarylketone synthesis. A notable example is a radical-based approach reacting aryl halides with benzonitriles.[7] This method avoids the use of corrosive Lewis acids and toxic carbon monoxide.

Conceptual Workflow for a Radical-Based Synthesis:

Caption: Radical-based synthesis of diarylketones.

This innovative approach offers a milder and more environmentally friendly alternative to classical methods, with a broad tolerance for various functional groups.[7]

Potential Analogs and Derivatives: A Roadmap for SAR Studies

Systematic modification of the core structure of this compound is crucial for developing a comprehensive understanding of its structure-activity relationship (SAR). The following table outlines potential modifications and their rationale.

| Modification Site | Proposed Analogs/Derivatives | Rationale for Modification |